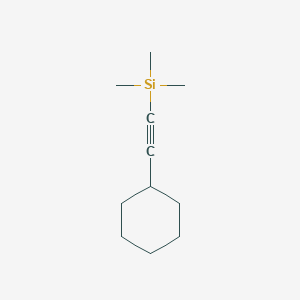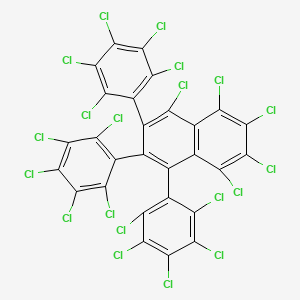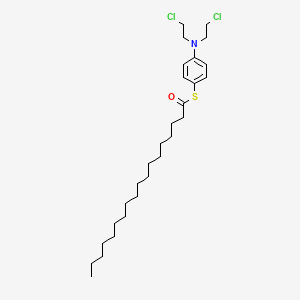
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate: This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further linked to an octadecanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate typically involves the reaction of 4-(bis(2-chloroethyl)amino)phenyl derivatives with octadecanethioic acid. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to secondary amines.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an alkylating agent, which can modify biological molecules like DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its ability to form cross-links with DNA, leading to cell death.
Industry: Utilized in the development of new materials and as a component in specialized coatings and adhesives.
Wirkmechanismus
The mechanism of action of S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA replication and transcription. This alkylating activity is the basis for its potential use in chemotherapy, where it can induce cell death in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Chlorambucil: A chemotherapy drug with a similar bis(2-chloroethyl)amino group, used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another chemotherapy agent with a similar structure, used to treat multiple myeloma and ovarian cancer.
Uniqueness: S-(4-(Bis(2-chloroethyl)amino)phenyl) octadecanethioate is unique due to the presence of the octadecanethioate moiety, which may impart different solubility and pharmacokinetic properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
67497-48-7 |
|---|---|
Molekularformel |
C28H47Cl2NOS |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
S-[4-[bis(2-chloroethyl)amino]phenyl] octadecanethioate |
InChI |
InChI=1S/C28H47Cl2NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)33-27-20-18-26(19-21-27)31(24-22-29)25-23-30/h18-21H,2-17,22-25H2,1H3 |
InChI-Schlüssel |
XMZWSZSKBOFKRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


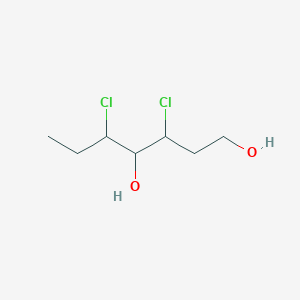

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

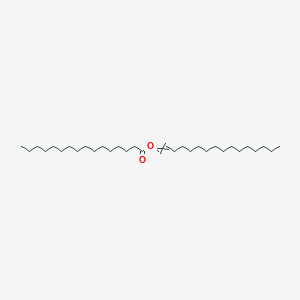
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
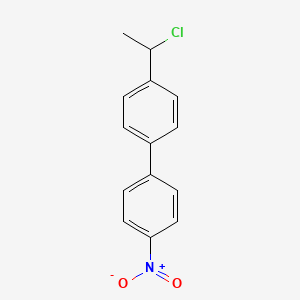
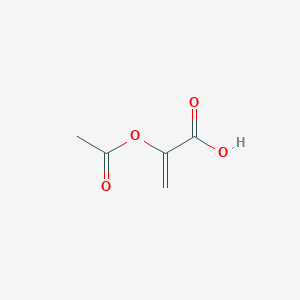
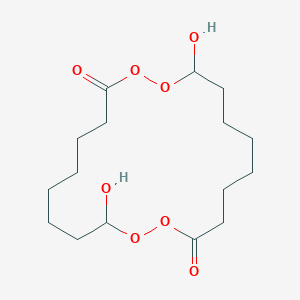
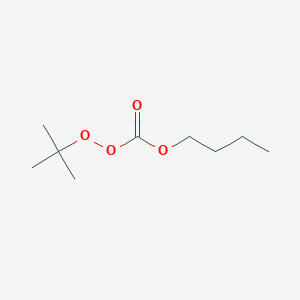
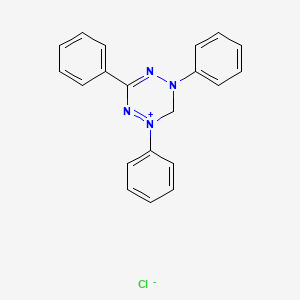
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
